1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one
Description
1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one (CAS: 94135-58-7) is a fluorinated aromatic ketone derivative with a molecular formula of C₁₃H₁₅FO₃ and a molecular weight of 238.25 g/mol. Its structure features a butanone backbone substituted with a 5-fluoro-2-(oxiranylmethoxy)phenyl group. The oxiranylmethoxy moiety (epoxide-containing methoxy group) confers unique reactivity, particularly in ring-opening reactions or polymer applications, while the fluorine atom enhances metabolic stability and lipophilicity .
This compound is typically synthesized via nucleophilic substitution or coupling reactions between fluorophenol derivatives and epoxide-containing intermediates, as evidenced by analogous synthetic routes described in patent literature . It is commercially available in ≥97% purity, with common packaging sizes of 50–250 mg, and is primarily utilized in pharmaceutical research and organic synthesis .
Properties
IUPAC Name |
1-[5-fluoro-2-(oxiran-2-ylmethoxy)phenyl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-2-3-12(15)11-6-9(14)4-5-13(11)17-8-10-7-16-10/h4-6,10H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMPDMZOLGOXHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)F)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90916323 | |
| Record name | 1-{5-Fluoro-2-[(oxiran-2-yl)methoxy]phenyl}butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90916323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94135-58-7 | |
| Record name | 1-[5-Fluoro-2-(2-oxiranylmethoxy)phenyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94135-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Fluoro-2-(oxiranylmethoxy)phenyl)butan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094135587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{5-Fluoro-2-[(oxiran-2-yl)methoxy]phenyl}butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90916323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[5-fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.528 | |
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Preparation Methods
Fries Rearrangement to Obtain 5’-Fluoro-2’-hydroxybutyrophenone
- Starting materials: 4-fluorophenol and butyryl chloride.
- Reaction: The esterification of 4-fluorophenol with butyryl chloride forms an ester intermediate.
- Rearrangement: Under Lewis acid catalysis (e.g., AlCl3), the ester undergoes Fries rearrangement to yield 5’-fluoro-2’-hydroxybutyrophenone.
- Significance: This step introduces the butanone side chain ortho to the hydroxy group, setting the stage for subsequent etherification.
Epichlorohydrin Treatment for Oxiranylmethoxy Group Installation
- Reagents: Epichlorohydrin and a suitable base (e.g., potassium carbonate or sodium hydride).
- Mechanism: The phenolic hydroxyl group of 5’-fluoro-2’-hydroxybutyrophenone acts as a nucleophile, attacking the epichlorohydrin to form the oxiranylmethoxy ether.
- Conditions: Typically conducted in an aprotic solvent such as dimethylformamide (DMF) or acetone, at controlled temperatures to avoid side reactions.
- Outcome: Formation of 1-[5-fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one with an intact epoxide ring.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Fries Rearrangement | 4-Fluorophenol, Butyryl chloride, AlCl3 | Dichloromethane or similar | 0-50 °C | 70-85 | Lewis acid catalysis, regioselective |
| Epichlorohydrin Ether Formation | Epichlorohydrin, K2CO3 or NaH | DMF or Acetone | 25-60 °C | 65-80 | Base-promoted nucleophilic substitution |
| Amination (optional) | tert-Butylamine | Ethanol or similar | Room temperature | Variable | Epoxide ring-opening |
Analytical and Research Findings
- Purity and Characterization: The compound is typically characterized by NMR (both ^1H and ^13C), IR spectroscopy (epoxide ring signals), and mass spectrometry to confirm molecular weight and structure.
- Stability: The epoxide ring is sensitive to acidic or strongly basic conditions, requiring careful handling during synthesis and storage.
- Storage: Recommended under inert atmosphere at 2-8°C to maintain stability and prevent degradation.
Summary Table of Key Data
| Parameter | Data |
|---|---|
| Molecular Formula | C13H15FO3 |
| Molecular Weight | 238.25 g/mol |
| CAS Number | 94135-58-7 |
| Physical State | Typically a liquid or low-melting solid |
| Storage Conditions | Inert atmosphere, 2-8°C |
| Hazard Classification | Hazardous (H302, H319, H372, H410) |
| Main Synthetic Route | Fries rearrangement → Epichlorohydrin reaction |
| Key Intermediates | 5’-Fluoro-2’-hydroxybutyrophenone |
Literature and Patent Sources
- The preparation method is supported by patent literature describing the Fries rearrangement and epichlorohydrin reaction steps as key transformations in synthesizing this compound or its derivatives.
- Patents also describe the pharmaceutical relevance of related compounds and derivatives, emphasizing the importance of regioselective substitution and epoxide introduction.
Chemical Reactions Analysis
1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one is employed in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins, altering their function. This reactivity underlies many of its biological effects and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one with structurally related compounds, emphasizing substituent variations and their impact on properties:
Key Observations:
- Substituent Functionality : The oxiranylmethoxy group distinguishes the target compound from boronate-containing analogues (e.g., PN-1815), which are tailored for cross-coupling reactions rather than epoxide-mediated chemistry .
- Fluorine Position : The 5-fluoro substituent in the target compound contrasts with 2-fluoro or 4-fluoro isomers (e.g., PN-1815), altering electronic effects and metabolic stability .
- Deuterated Derivatives : 1-Phenylbutan-1-one-d5 lacks the oxiranylmethoxy group but serves as a stable isotope tracer, highlighting divergent applications .
Physicochemical Properties
- Lipophilicity : The target compound’s LogP (~2.67) aligns with 1-phenylbutan-1-one-d5, suggesting moderate membrane permeability. Boronate-containing PN-1815 exhibits higher LogP, favoring lipid-rich environments .
- Thermal Stability : The deuterated analogue’s boiling point (228.5°C) provides a benchmark for similar ketones, though the oxiranylmethoxy group may reduce thermal stability due to epoxide lability .
Biological Activity
Overview
1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one (CAS No. 94135-58-7) is a compound with a unique structure characterized by a fluorinated aromatic ring and an oxirane (epoxide) group. Its molecular formula is C13H15FO3, and it has garnered attention for its potential biological activities, particularly in biochemical assays and therapeutic applications.
The compound's structure allows it to interact with various biological targets. The oxirane ring is highly reactive, enabling the formation of covalent bonds with nucleophilic sites in proteins, which can alter their function. This reactivity is central to its biological effects, making it a candidate for further research in drug development and enzyme interaction studies.
Biological Activity
Research has shown that this compound exhibits significant biological activity. Its applications include:
- Enzyme Interactions : The compound is utilized in biochemical assays to investigate enzyme interactions and metabolic pathways. This includes studying the inhibition of specific enzymes that play critical roles in various biological processes.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, although detailed studies are still required to quantify these effects against specific pathogens.
- Potential Therapeutic Applications : Ongoing research is exploring its role as a precursor in drug development, particularly in creating compounds that target specific diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds can be beneficial:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-[4-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one | Similar structure but different fluorine position | Potentially similar enzyme inhibition |
| 1-[5-Chloro-2-(oxiranylmethoxy)phenyl]butan-1-one | Chlorine instead of fluorine | Varying reactivity and biological activity |
| 1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]pentan-1-one | Longer alkyl chain | Differences in solubility and bioavailability |
Q & A
Basic: What are the recommended synthetic routes for 1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one?
Methodological Answer:
Synthesis typically involves multi-step strategies:
- Step 1: Introduce the oxirane (epoxide) moiety via nucleophilic substitution or Mitsunobu reaction, using 5-fluoro-2-hydroxybenzaldehyde derivatives and epichlorohydrin .
- Step 2: Couple the oxirane-containing intermediate with a butanone precursor via Friedel-Crafts acylation or Grignard reactions .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm intermediate purity via TLC .
- Critical Note: Protect the epoxide group during reactive steps to prevent ring-opening, employing silyl ethers or benzyl groups .
Basic: How is the purity and structural integrity of this compound verified?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Identify aromatic protons (δ 6.5–7.5 ppm), oxirane methine protons (δ 3.5–4.5 ppm), and ketone carbonyl absence (confirms no degradation) .
- 13C NMR: Confirm carbonyl resonance (~200 ppm) and oxirane carbons (~45–55 ppm) .
- Mass Spectrometry (MS): Match molecular ion peaks (e.g., ESI-MS [M+H]+) with theoretical molecular weight .
- HPLC: Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced: What strategies mitigate epoxide ring-opening during synthesis or functionalization?
Methodological Answer:
- Protecting Groups: Temporarily mask the epoxide using tert-butyldimethylsilyl (TBS) ethers or trityl groups during reactive steps (e.g., acylation) .
- Low-Temperature Reactions: Perform nucleophilic additions at 0–5°C to reduce ring strain-induced reactivity .
- Solvent Selection: Use aprotic solvents (e.g., THF, DCM) to avoid nucleophilic attack by protic solvents .
- Kinetic Monitoring: Track epoxide stability via in-situ FT-IR or periodic TLC to adjust conditions in real time .
Advanced: How should researchers analyze contradictory spectroscopic data (e.g., unexpected NMR splitting)?
Methodological Answer:
- Multi-Technique Validation:
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign coupling patterns .
- Compare experimental IR carbonyl stretches (~1700 cm⁻¹) with computational predictions (DFT) to confirm ketone integrity .
- Impurity Profiling: Conduct LC-MS to detect byproducts (e.g., hydrolyzed epoxide derivatives) .
- Steric/Electronic Analysis: Model substituent effects (e.g., fluoro group’s electron-withdrawing impact) using software like Gaussian .
Advanced: What computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes (e.g., 5-lipoxygenase) based on structural analogs .
- QSAR Modeling: Train models with datasets of fluorinated aryl ketones to correlate substituent positions (e.g., 5-fluoro vs. 2-oxyranylmethoxy) with bioactivity .
- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) to prioritize in vitro testing .
Advanced: How can reaction yields be optimized given steric hindrance from the oxirane group?
Methodological Answer:
- Design of Experiments (DOE): Vary catalysts (e.g., Lewis acids: AlCl3 vs. FeCl3), solvents (polar vs. nonpolar), and temperatures to identify optimal conditions .
- Microwave-Assisted Synthesis: Accelerate reaction kinetics to reduce side reactions (e.g., 100°C, 30 min vs. conventional 24 hours) .
- Catalyst Screening: Test bulky ligands (e.g., BINAP) in palladium-catalyzed couplings to circumvent steric clashes .
Advanced: What are the challenges in characterizing metabolic pathways involving this compound?
Methodological Answer:
- Isotopic Labeling: Synthesize 13C-labeled derivatives to track metabolic fate via LC-MS/MS in hepatocyte assays .
- Enzyme Inhibition Studies: Use fluorometric assays (e.g., cytochrome P450 isoforms) to identify major metabolic routes and potential drug-drug interactions .
- Stable Metabolite Trapping: Incubate with glutathione or cyanide to capture reactive intermediates (e.g., epoxide ring-opened species) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
